![molecular formula C15H14ClNO2 B2599997 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol CAS No. 4487-64-3](/img/structure/B2599997.png)
4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C16H16ClNO2 . It has a molecular weight of 289.76 . This compound is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available data. The molecular weight is 289.76 and the molecular formula is C16H16ClNO2 .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
Research on compounds structurally similar to 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol has provided insights into their molecular configurations and potential interactions. For instance, studies have highlighted the planar nature of these molecules and their ability to form hydrogen bonds, which could be critical in facilitating various chemical reactions and interactions within biological systems (Yaeghoobi, Rahman, & Ng, 2009).
Synthesis and Structural Characterization
The synthesis and characterization of metal complexes using derivatives of this compound have been extensively studied. These investigations have led to the development of compounds with unique geometrical structures, offering potential applications in catalysis and material science. Such studies reveal the versatility of these Schiff base compounds in forming complex structures with metals, which could be useful in various scientific fields (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Corrosion Inhibition
Derivatives of this compound have demonstrated significant potential as corrosion inhibitors. These compounds have been shown to form protective films on metal surfaces, thereby reducing the rate of corrosion in acidic environments. This property could be particularly beneficial in extending the lifespan of metals in industrial applications (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).
Antibacterial and Antioxidant Activities
Research into the biological activities of Schiff bases similar to this compound has identified significant antibacterial and antioxidant properties. These compounds have been tested against various bacteria and have shown to inhibit growth, suggesting potential applications in developing new antimicrobial agents. Additionally, their antioxidant activities further support their potential in pharmaceutical and nutraceutical applications (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Genotoxic Properties and Metal Complex Formation
The genotoxic properties and ability to form stable metal complexes of similar Schiff base compounds have been explored, indicating potential applications in medicinal chemistry and environmental science. These studies provide a foundation for understanding the interactions of these compounds with DNA and their possible effects on living organisms, which could lead to the development of new therapeutic agents (Bal, Ceyhan, Avar, Kose, Kayraldız, & Kurtoglu, 2014).
Safety and Hazards
Direcciones Futuras
The future directions for research on “4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol” could involve exploring its potential biological activities, given that Schiff base ligands and their metal complexes have shown a diverse spectrum of biological and pharmaceutical activities . Further studies could also focus on the synthesis of related compounds and the exploration of their properties.
Propiedades
IUPAC Name |
4-chloro-2-[(4-ethoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZQPLTWKDCASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
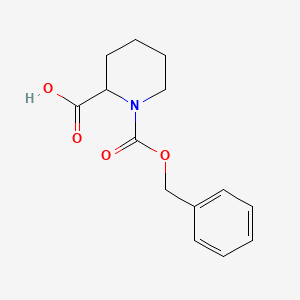
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2599915.png)
![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2599920.png)

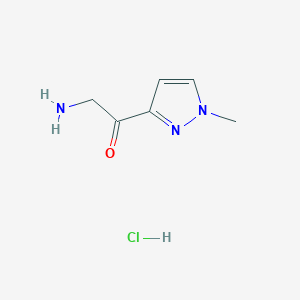
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2599928.png)

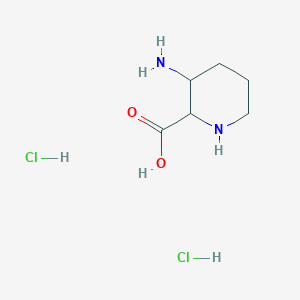
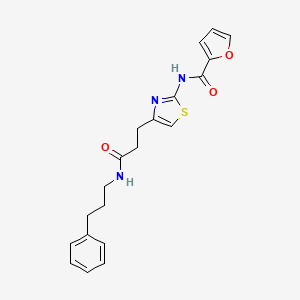
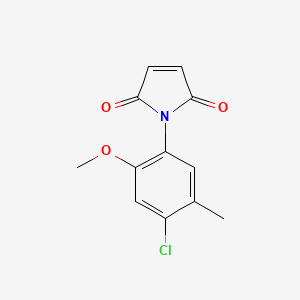
![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2599934.png)
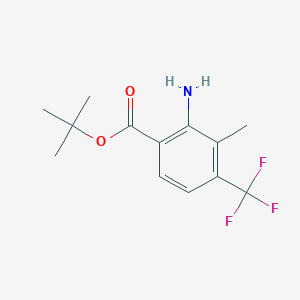
![N-ethyl-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2599937.png)
